Cas no 2172237-62-4 (4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid)

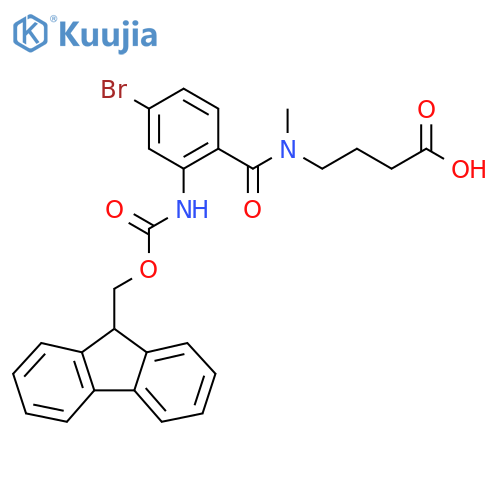

2172237-62-4 structure

商品名:4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid

4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid

- EN300-1482498

- 2172237-62-4

- 4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid

-

- インチ: 1S/C27H25BrN2O5/c1-30(14-6-11-25(31)32)26(33)22-13-12-17(28)15-24(22)29-27(34)35-16-23-20-9-4-2-7-18(20)19-8-3-5-10-21(19)23/h2-5,7-10,12-13,15,23H,6,11,14,16H2,1H3,(H,29,34)(H,31,32)

- InChIKey: GLMLRBGNHMCZRZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(N(C)CCCC(=O)O)=O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 536.09468g/mol

- どういたいしつりょう: 536.09468g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 742

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 95.9Ų

4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1482498-5.0g |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1482498-50mg |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1482498-10.0g |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 10g |

$14487.0 | 2023-06-06 | ||

| Enamine | EN300-1482498-0.1g |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1482498-5000mg |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1482498-0.25g |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1482498-2.5g |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1482498-100mg |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1482498-250mg |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1482498-1000mg |

4-{1-[4-bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-N-methylformamido}butanoic acid |

2172237-62-4 | 1000mg |

$3368.0 | 2023-09-28 |

4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

2172237-62-4 (4-{1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}butanoic acid) 関連製品

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量